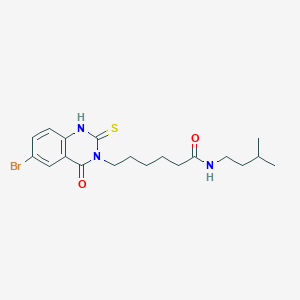

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide

CAS No.:

Cat. No.: VC15079975

Molecular Formula: C19H26BrN3O2S

Molecular Weight: 440.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H26BrN3O2S |

|---|---|

| Molecular Weight | 440.4 g/mol |

| IUPAC Name | 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide |

| Standard InChI | InChI=1S/C19H26BrN3O2S/c1-13(2)9-10-21-17(24)6-4-3-5-11-23-18(25)15-12-14(20)7-8-16(15)22-19(23)26/h7-8,12-13H,3-6,9-11H2,1-2H3,(H,21,24)(H,22,26) |

| Standard InChI Key | STYQQTVHFIJQHK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCNC(=O)CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |

Introduction

The compound 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide is a complex organic molecule belonging to the quinazoline family, known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinazoline core with a bromo substituent, an oxo group, and a sulfanylidene moiety, which contribute to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide typically involves several key steps, similar to other quinazoline derivatives. These steps often include the formation of the quinazoline core through condensation reactions, followed by the introduction of the bromo and sulfanylidene groups. The final step involves the attachment of the N-(3-methylbutyl)hexanamide moiety through amide bond formation.

Biological Activities

Quinazoline derivatives, including 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide, are known for their diverse pharmacological properties, such as anticancer, antimicrobial, and anti-inflammatory activities. The specific biological activities of this compound would depend on its ability to interact with biological targets, such as enzymes or receptors, which can be influenced by its functional groups.

Comparison with Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume